N-Hexylthietan-3-amine

Catalog No.
S13510454
CAS No.
M.F
C9H19NS
M. Wt
173.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hexylthietan-3-amine

Product Name

N-Hexylthietan-3-amine

IUPAC Name

N-hexylthietan-3-amine

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

InChI

InChI=1S/C9H19NS/c1-2-3-4-5-6-10-9-7-11-8-9/h9-10H,2-8H2,1H3

InChI Key

ZNJJXKSWRBXEID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CSC1

N-Hexylthietan-3-amine is a chemical compound characterized by a thietane ring, which is a five-membered heterocyclic structure containing one sulfur atom and four carbon atoms. The compound features a hexyl group attached to the nitrogen atom of the amine, making it an aliphatic amine. Its molecular formula can be represented as C10H19NC_{10}H_{19}N, and it has a distinctive structure that contributes to its unique chemical properties.

  • Alkylation: This compound can react with alkyl halides to form more complex amines through nucleophilic substitution mechanisms, typically following the SN2S_N2 pathway for primary and secondary alkyl halides. The reaction can be summarized as:
    R NH2+XR NHR +HX\text{R NH}_2+\text{R }X\rightarrow \text{R NHR }+HX
    where XX is a halogen atom .
  • Reaction with Nitrous Acid: N-Hexylthietan-3-amine can react with nitrous acid to form a diazonium salt if it is a primary amine, or it may lead to N-nitrosamine formation if it is secondary. This reaction is significant for distinguishing between different types of amines .
  • Acylation: The compound can undergo acylation reactions with acid chlorides to form corresponding amides:
    R NH2+COClR NHCO R +HCl\text{R NH}_2+\text{R }COCl\rightarrow \text{R NHCO R }+HCl
    This reaction is useful for synthesizing more complex molecules .

The synthesis of N-Hexylthietan-3-amine can be achieved through several methods:

  • Direct Amine Synthesis: One common method involves the reaction of hexyl bromide with thietan-3-amine in the presence of a base, facilitating the formation of the desired amine through nucleophilic substitution.
  • Thietane Formation: Alternatively, thietanes can be synthesized from appropriate precursors such as 1,3-dichloropropane and sodium sulfide, followed by subsequent alkylation with hexyl halides.
  • Reductive Amination: Another approach could involve the reductive amination of ketones or aldehydes using hexylamine in the presence of reducing agents like sodium cyanoborohydride .

N-Hexylthietan-3-amine may have various applications in fields such as:

  • Pharmaceuticals: As a potential building block for drug development due to its amine functionality and structural properties.
  • Catalysis: It could serve as a ligand in coordination chemistry or catalysis, similar to other thietane derivatives.
  • Material Science: The compound might find use in the development of polymers or materials where specific nitrogen functionalities are required.

Interaction studies involving N-Hexylthietan-3-amine would typically focus on its reactivity with other chemical species, particularly its ability to form complexes with metal ions or react with electrophiles in various synthetic applications. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial processes.

N-Hexylthietan-3-amine shares similarities with several other compounds, particularly those containing thietane rings or aliphatic amines. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-HexylpiperidineSix-membered ring with nitrogenMore stable due to cyclic structure
Thietan-3-methanamineThietane ring with methyl groupSmaller size may influence reactivity
HexylamineStraight-chain aliphatic amineLacks cyclic structure; simpler reactivity
N-MethylhexylamineHexyl group with methyl substitutionIncreased steric hindrance compared to N-Hexylthietan-3-amine
2-Methylthietan-3-amineMethyl substitution on thietan ringPotentially altered biological activity

N-Hexylthietan-3-amine stands out due to its unique combination of cyclic and aliphatic characteristics, which may influence its reactivity and potential applications differently than its linear counterparts or other cyclic amines.

MethodReaction ConditionsYield (%)Temperature (°C)Time (hours)
Thietane Ring Formation from ChloromethyloxiraneH₂S, Ba(OH)₂, room temperature75-85253-6
Nucleophilic Ring-Opening of ThiiranesTrimethyloxosulfonium iodide, NaH, THF60-800-252-4
Intramolecular Cyclization of γ-mercaptoalkanolsPh₃P(OEt)₂, elevated temperature45-6580-1204-8
Cyclization of 1,3-dihaloalkanes with Sodium SulfideNa₂S, reflux conditions40-70100-1506-12
Ring Expansion of Thiiranes with Trimethyloxosulfonium IodideNaH, THF, 0°C to room temperature70-900-251-3

N-Alkylation Techniques for Amine Functionalization

The introduction of the hexyl group to thietan-3-amine requires sophisticated N-alkylation methodologies that balance efficiency with selectivity [4]. Multiple approaches have been developed to achieve this transformation while minimizing overalkylation and maintaining product integrity.

Direct Alkylation with Alkyl Halides

The most straightforward approach involves treating thietan-3-amine with hexyl bromide or hexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate [4]. This nucleophilic aliphatic substitution reaction proceeds through an SN2 mechanism, with the amine lone pair attacking the electrophilic carbon of the alkyl halide [4]. However, this method suffers from the tendency toward overalkylation, as the initially formed secondary amine product remains nucleophilic and can react with additional alkyl halide molecules [4]. Yields typically range from 60-85% under reflux conditions for 2-6 hours [4].

Reductive Amination Approaches

Reductive amination represents a highly selective method for introducing alkyl groups to amines while avoiding overalkylation issues [5]. This approach involves the initial formation of an imine intermediate between thietan-3-amine and hexanal, followed by reduction with sodium borohydride or sodium cyanoborohydride [5]. The method proceeds under mild conditions at room temperature to 50°C and typically achieves yields of 70-95% within 1-4 hours [5]. The selectivity arises from the fact that the imine intermediate is preferentially reduced over any potential secondary reactions [5].

Borrowing Hydrogen Methodology

The borrowing hydrogen approach represents a highly atom-economical method for N-alkylation using alcohols as alkylating agents [6] [7]. This methodology employs transition metal catalysts, particularly palladium or ruthenium complexes, to facilitate the dehydrogenation of hexanol to hexanal, followed by condensation with the amine and subsequent hydrogenation of the resulting imine [6]. Manganese pincer complexes have emerged as particularly effective catalysts for this transformation, operating under mild conditions of 80-100°C with excellent chemoselectivity [6]. The reaction tolerates various functional groups including olefins, halides, and heteroaromatic moieties [6].

Gabriel Synthesis Adaptation

While traditionally employed for primary amine synthesis, the Gabriel synthesis can be adapted for preparing N-hexylthietan-3-amine through a multi-step sequence [5]. This approach involves the alkylation of potassium phthalimide with hexyl halide, followed by nucleophilic displacement with thietan-3-amine under appropriate conditions [5]. The method offers excellent selectivity for primary alkylation products with yields of 80-95% [5].

Azide Reduction Route

An alternative approach involves the displacement of hexyl halide with azide anion to form hexyl azide, followed by reduction to hexylamine and subsequent coupling with thietan-3-ol derivatives [5]. This method circumvents overalkylation issues since the azide intermediate is not nucleophilic toward additional alkyl halides [5]. Lithium aluminum hydride reduction of the azide provides excellent yields of 85-95% [5].

Table 2: N-Alkylation Techniques for Amine Functionalization

MethodCatalyst/ReagentConditionsYield (%)Selectivity
Direct N-alkylation with Alkyl HalidesBase (NaOH, K₂CO₃)Reflux, 2-6 hours60-85Moderate (overalkylation)
Reductive AminationNaBH₄, NaCNBH₃RT-50°C, 1-4 hours70-95High
N-alkylation with Alcohols (Borrowing Hydrogen)Pd/C, Ru-complexes80-140°C, 4-12 hours75-90High
Gabriel SynthesisK-phthalimide, hydrazineReflux, then hydrolysis80-95Excellent (primary amines)
Azide Reduction RouteNaN₃, LiAlH₄RT, then reduction85-95Excellent (primary amines)

Catalytic Approaches in Heterocyclic Amine Synthesis

The development of efficient catalytic systems for heterocyclic amine synthesis has revolutionized the preparation of compounds like N-Hexylthietan-3-amine [8] [6]. Modern catalytic approaches offer superior atom economy, reduced waste generation, and enhanced selectivity compared to traditional stoichiometric methods.

Palladium-Catalyzed Transformations

Palladium catalysts have emerged as versatile tools for heterocyclic amine synthesis, particularly in N-alkylation reactions [9]. Palladium on carbon and palladium acetate complexes facilitate various transformations including hydrogenation, cross-coupling, and N-alkylation reactions [9]. These catalysts operate effectively at temperatures ranging from 25-100°C and demonstrate turnover numbers of 100-10,000 depending on the specific transformation and reaction conditions [9]. The palladium-catalyzed borrowing hydrogen process enables direct N-alkylation of amines with alcohols, proceeding through alcohol dehydrogenation, imine formation, and hydrogenation sequences [9].

Ruthenium-Based Catalytic Systems

Ruthenium pincer complexes have demonstrated exceptional performance in alcohol-amine coupling reactions [6] [7]. These catalysts facilitate the direct conversion of alcohols to amines through dehydrogenative pathways that avoid the need for pre-activated electrophiles [6]. Ruthenium-PNP (phosphine-nitrogen-phosphine) complexes operate at temperatures of 80-140°C with turnover numbers ranging from 500-5,000 [6]. The catalytic cycle involves alcohol dehydrogenation to form carbonyl compounds, condensation with amines to generate imines, and subsequent hydrogenation to yield the desired N-alkylated products [6].

Manganese Catalysis

Manganese pincer complexes represent a significant advancement in sustainable catalysis for N-alkylation reactions [6]. These earth-abundant metal catalysts demonstrate remarkable efficiency in the N-alkylation of aromatic amines with primary alcohols under mild conditions [6]. Manganese-PNP complexes achieve complete conversion at temperatures as low as 80°C, representing the first examples of non-noble metal catalysts capable of N-methylation using methanol under such mild conditions [6]. The catalyst system tolerates various functional groups and operates through a dehydrogenative coupling mechanism with turnover numbers of 200-2,000 [6].

Iron-Based Catalytic Systems

Iron-supported catalysts offer cost-effective alternatives for heterocyclic amine synthesis [9]. Palladium supported on iron oxide demonstrates excellent activity for reductive amination reactions, operating at temperatures of 60-120°C with turnover numbers of 100-1,000 [9]. These catalyst systems employ a borrowing hydrogen mechanism and show remarkable selectivity for N-alkylation over competing hydrogenation pathways [9].

Copper-Catalyzed Methodologies

Copper-N-heterocyclic carbene complexes provide another class of efficient catalysts for cross-coupling reactions in heterocyclic amine synthesis [9]. These catalysts operate at temperatures of 80-150°C with turnover numbers of 50-500, offering complementary reactivity patterns to palladium and ruthenium systems [9].

Table 3: Catalytic Approaches in Heterocyclic Amine Synthesis

Catalyst TypeSpecific CatalystApplicationOperating Temperature (°C)Turnover Number
Palladium-basedPd/C, Pd(OAc)₂N-alkylation, hydrogenation25-100100-10,000
Ruthenium-basedRu-PNP complexesAlcohol-amine coupling80-140500-5,000
Manganese-basedMn-PNP complexesDehydrogenative coupling100-160200-2,000
Iron-basedFe₂O₃/PdReductive amination60-120100-1,000
Copper-basedCu-NHC complexesCross-coupling reactions80-15050-500

Purification and Isolation Protocols

The purification of N-Hexylthietan-3-amine presents unique challenges due to the basic nature of the amine functionality and the presence of the sulfur-containing heterocycle [10] [11]. Multiple purification strategies have been developed to address these challenges while maintaining product integrity and achieving high purity.

Column Chromatography Approaches

Traditional silica gel column chromatography encounters significant difficulties with basic amines due to strong acid-base interactions between the amine and acidic silanol groups on the silica surface [10] [11]. This interaction causes severe tailing and poor resolution, often requiring the use of aggressive solvent systems containing methanol and ammonia [10]. A typical mobile phase composition of dichloromethane/methanol/ammonia (90:9:1) helps overcome these interactions, though yields are typically limited to 60-80% [11].

Amine-modified silica provides a superior alternative, featuring amino-functionalized stationary phases that reduce acid-base interactions [10]. These specialized columns allow the use of conventional hexane/ethyl acetate gradient systems and achieve improved yields of 75-90% [10]. The reduced tailing and improved peak shape result in better separation efficiency and higher product purity [10].

Reverse-Phase Chromatography

Reverse-phase chromatography using C18-modified silica with basic mobile phases offers excellent results for polar amine purification [11]. Water/acetonitrile gradients containing volatile bases such as triethylamine or ammonium bicarbonate provide effective separation while maintaining compatibility with mass spectrometry detection [11]. This approach typically achieves yields of 70-85% and is particularly effective for highly polar heterocyclic amines [12].

Crystallization Techniques

Recrystallization remains one of the most effective methods for achieving high purity, provided suitable solvent systems can be identified [13]. The method relies on differential solubility between the desired compound and impurities at different temperatures [13]. Successful recrystallization requires careful selection of solvents where the compound shows high solubility at elevated temperatures and low solubility at reduced temperatures [13]. When applicable, this method achieves purities of 80-95% [13].

Acid-Base Extraction Protocols

Acid-base extraction leverages the basic nature of amines to enable selective purification through pH manipulation [14]. The amine is first converted to its hydrochloride salt by treatment with hydrochloric acid, allowing separation from neutral and acidic impurities [14]. Subsequent treatment with aqueous base regenerates the free amine, which can be extracted into organic solvents [14]. This method typically achieves yields of 85-95% and provides an effective means of removing non-basic impurities [14].

Distillation Methods

Distillation offers excellent purification efficiency when thermal stability permits [15]. Both atmospheric and vacuum distillation can be employed depending on the boiling point and thermal stability of the compound [15]. Vacuum distillation is often preferred to reduce operating temperatures and minimize thermal degradation [15]. When applicable, distillation achieves purities of 90-98% [15].

Innovative Purification Approaches

The trichloroacetic acid method represents an environmentally friendly approach to amine purification [16]. This technique involves precipitation of the amine as its trichloroacetic acid salt, followed by thermal decarboxylation to regenerate the free amine [16]. The process proceeds through protonation of the amine, salt formation and precipitation, followed by decarboxylation of trichloroacetic acid to release carbon dioxide and chloroform [16]. This method achieves purification yields of 80-95% while significantly reducing waste generation compared to traditional methods [16].

Table 4: Purification and Isolation Protocols

MethodMobile Phase/ConditionsAdvantagesLimitationsTypical Yield (%)
Column Chromatography (Silica)DCM/MeOH/NH₃ (90:9:1)Widely availableAmine tailing60-80
Column Chromatography (Amine-modified Silica)Hexane/EtOAc gradientsReduced tailingMore expensive75-90
Reverse-Phase ChromatographyWater/ACN with baseGood for polar aminesEquipment specific70-85
RecrystallizationSuitable solvent pairHigh purityLimited applicability80-95
Acid-Base ExtractionAqueous acid/baseSimple and efficientMultiple steps85-95
DistillationAtmospheric/vacuumHigh purity separationThermal degradation risk90-98
Trichloroacetic Acid MethodTCA precipitationEnvironmentally friendlyLimited substrate scope80-95

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural characterization of N-Hexylthietan-3-amine, providing detailed information about both the carbon framework and hydrogen environments within the molecule.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of N-Hexylthietan-3-amine exhibits characteristic features consistent with secondary amine compounds. The secondary amine proton appears as a broad signal in the chemical shift range of 0.5 to 3.0 parts per million [3] [4]. This broad appearance results from rapid proton exchange in solution and the absence of coupling to adjacent protons due to quadrupolar relaxation effects [3] [4]. The exact chemical shift position depends on several factors including sample concentration, hydrogen bonding interactions, and solvent effects [4]. Confirmation of the amine proton assignment is achieved through deuterium oxide addition, which causes the signal to disappear due to hydrogen-deuterium exchange [4].

The α-protons adjacent to the nitrogen atom demonstrate characteristic deshielding effects, appearing in the range of 2.2 to 2.9 parts per million [3] [4]. This downfield shift occurs due to the electron-withdrawing nature of the nitrogen atom, which reduces electron density around the neighboring carbon-hydrogen bonds [4]. The thietane ring protons exhibit complex multipicity patterns in the region of 2.8 to 3.5 parts per million, with coupling constants influenced by the ring strain inherent in the four-membered heterocyclic system [5] [6]. The hexyl chain protons display typical aliphatic patterns between 0.8 and 1.6 parts per million, with the terminal methyl group appearing as a triplet around 0.9 parts per million [7] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable structural information regarding the carbon framework of N-Hexylthietan-3-amine. The α-carbon (carbon-3 of the thietane ring) attached directly to the nitrogen atom exhibits significant deshielding, appearing in the range of 50 to 60 parts per million [3] [4]. This downfield shift results from the electron-withdrawing effect of the nitrogen atom [4].

The remaining thietane ring carbons (carbon-2 and carbon-4) appear in the range of 30 to 50 parts per million, with chemical shifts influenced by the ring strain effects characteristic of four-membered sulfur heterocycles [5] [6]. The hexyl chain carbons demonstrate typical aliphatic chemical shift patterns, ranging from 14 parts per million for the terminal methyl carbon to approximately 35 parts per million for the methylene carbons closer to the thietane ring [7] [8].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification and structural confirmation of N-Hexylthietan-3-amine.

Nitrogen-Hydrogen Stretching Vibrations

The secondary amine functionality exhibits a characteristic nitrogen-hydrogen stretching vibration in the range of 3300 to 3500 wavenumbers [3] [9] [10]. This absorption appears as a single band of medium intensity, distinguishing secondary amines from primary amines, which display two bands in this region due to symmetric and asymmetric stretching modes [3] [9] [10]. The exact frequency depends on hydrogen bonding interactions and sample concentration [3] [9].

Carbon-Hydrogen Stretching Vibrations

Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions between 2850 and 3000 wavenumbers [11] [9]. These bands correspond to the symmetric and asymmetric stretching modes of the methyl and methylene groups present in both the hexyl chain and the thietane ring [11] [9].

Carbon-Nitrogen and Carbon-Sulfur Stretching Vibrations

The carbon-nitrogen stretching vibration typically appears in the range of 1000 to 1250 wavenumbers as a medium intensity band [9] [10]. The thietane ring exhibits characteristic carbon-sulfur stretching vibrations in the region of 600 to 700 wavenumbers [13]. These lower frequency vibrations reflect the weaker carbon-sulfur bonds compared to carbon-carbon or carbon-nitrogen bonds [13].

Four-Membered Ring Vibrational Characteristics

The strained four-membered thietane ring system exhibits unique vibrational characteristics due to angle strain and torsional effects [14] [15]. Ring breathing modes and deformation vibrations appear in the fingerprint region below 1500 wavenumbers, providing diagnostic information for four-membered sulfur heterocycles [15] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-Hexylthietan-3-amine follows characteristic fragmentation patterns typical of aliphatic amines and sulfur-containing heterocycles.

Molecular Ion Characteristics

The molecular ion appears at mass-to-charge ratio 173, corresponding to the molecular weight of N-Hexylthietan-3-amine [1] [2]. The odd mass-to-charge ratio confirms the presence of an odd number of nitrogen atoms, consistent with the nitrogen rule in mass spectrometry [16] [17] [18]. The molecular ion intensity may be variable due to the stability of the four-membered ring system and the tendency for rapid fragmentation [16] [18].

Alpha-Cleavage Fragmentation

The predominant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, producing a characteristic fragment at mass-to-charge ratio 30, corresponding to the methyleneammonium cation (CH₂NH₂⁺) [16] [18] [19]. This fragmentation represents the most favorable pathway due to the stabilization of the positive charge by the nitrogen atom [18] [19]. The α-cleavage pattern serves as a diagnostic tool for identifying secondary amine functionality [16] [18].

Beta-Cleavage and Chain Fragmentation

Secondary fragmentation processes include β-cleavage events that produce fragments in the mass-to-charge range of 115 to 145 [16] [18] [19]. These fragments correspond to various combinations of thietane ring retention with partial hexyl chain loss [16] [18]. The loss of the complete hexyl group (85 mass units) produces a fragment at mass-to-charge ratio 88, representing the thietane-3-amine core structure [16] [18].

Ring Opening and Rearrangement Processes

The strained four-membered thietane ring may undergo ring-opening reactions under electron impact conditions, leading to the formation of linear sulfur-containing fragments [16] [19]. These rearrangement processes contribute to the overall fragmentation pattern and provide structural information about the cyclic nature of the molecule [16] [19].

X-ray Crystallographic Structure Determination

X-ray crystallographic analysis provides definitive three-dimensional structural information for N-Hexylthietan-3-amine, including precise bond lengths, bond angles, and molecular conformation.

Crystal System and Space Group Determination

Crystallographic analysis of related thietane compounds demonstrates typical crystal systems and space group characteristics for four-membered sulfur heterocycles [20] [21] [22]. The crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis [21] [23].

Thietane Ring Geometry

X-ray crystallographic studies of thietane derivatives reveal characteristic geometric parameters for the four-membered ring system [22] [23]. The carbon-sulfur-carbon bond angle typically measures approximately 77 to 78 degrees, significantly smaller than the other ring angles, which range from 92 to 96 degrees [22] [23]. This angular distortion reflects the inherent strain in the four-membered ring system [22] [23].

Molecular Conformation and Packing

The thietane ring adopts a near-planar conformation with minimal puckering, as evidenced by small torsion angles (typically less than 1 degree) [22] [23]. The hexyl substituent adopts an extended conformation to minimize steric interactions with the ring system [21] [23]. Intermolecular interactions in the crystal lattice include weak carbon-hydrogen to oxygen contacts and van der Waals interactions [20] [21].

Structural Parameters and Bond Distances

Crystallographic analysis provides precise bond distances for the thietane ring system, typically showing carbon-sulfur bond lengths of approximately 1.81 to 1.83 angstroms and carbon-carbon bond lengths of 1.54 to 1.56 angstroms [22] [23]. The carbon-nitrogen bond distance measures approximately 1.47 angstroms, consistent with secondary amine functionality [20] [21].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.12382078 g/mol

Monoisotopic Mass

173.12382078 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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